![molecular formula C17H15N3O2S B2825927 N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 941985-30-4](/img/structure/B2825927.png)
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a compound belonging to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Wirkmechanismus
Target of Action
Similar compounds, such as n-benzimidazol-2yl substituted benzamide analogues, have been assessed for activation of human glucokinase (gk) . GK is a key enzyme in glucose metabolism and regulation of insulin release .
Mode of Action
It’s known that similar compounds can interact with their targets through molecular docking . This involves the compound binding to specific residues in the allosteric site of the target protein .
Biochemical Pathways
Activation of GK can enhance glucose utilization and insulin secretion, helping to regulate blood glucose levels .
Result of Action
Similar compounds have shown significant hypoglycemic effects in animal and human models, suggesting potential therapeutic benefits for type-2 diabetes (t2d) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl mercaptan with a hydrazide derivative in the presence of carbon disulfide, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds share the oxadiazole core and have similar biological activities.
1,3,4-oxadiazole derivatives: Other derivatives of 1,3,4-oxadiazole also exhibit antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide stands out due to the presence of the benzylsulfanyl group, which enhances its biological activity and provides unique chemical reactivity compared to other oxadiazole derivatives .
Eigenschaften
IUPAC Name |
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(14-9-5-2-6-10-14)18-11-15-19-20-17(22-15)23-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTNSOXNQQNESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
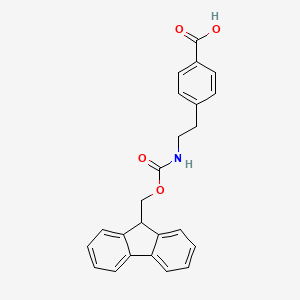
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2825845.png)
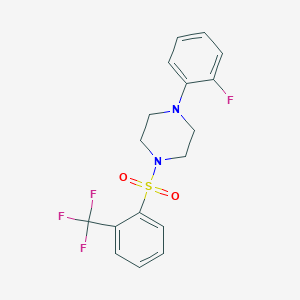
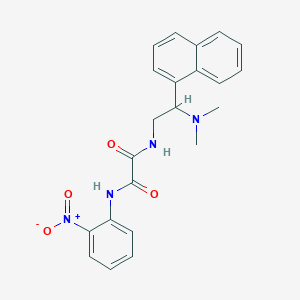
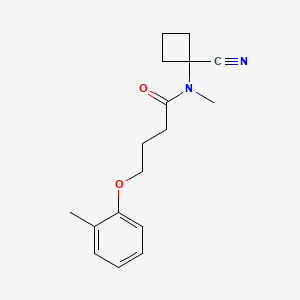
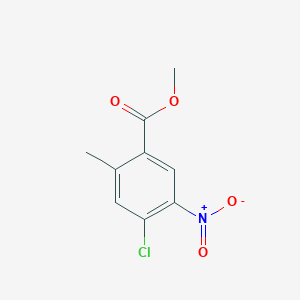
![Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2825853.png)
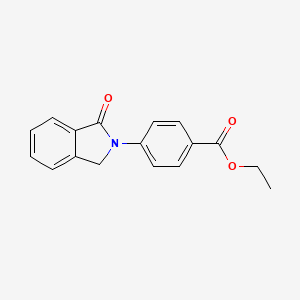
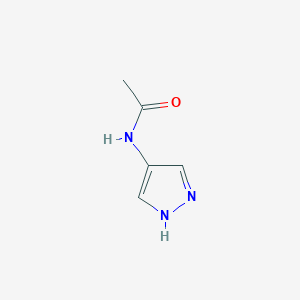
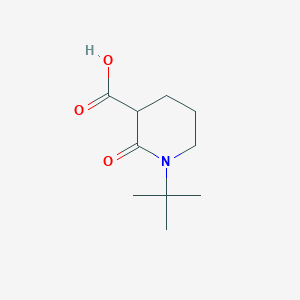

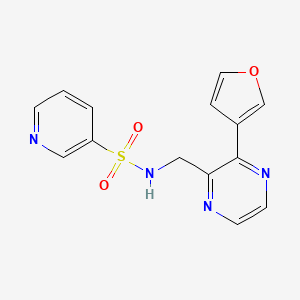
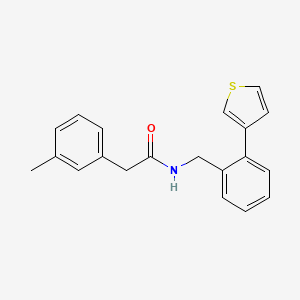
![ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B2825864.png)
